1-(4-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-(4-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-12-2-8-16(9-3-12)22-11-15(10-17(22)23)21-18(24)20-14-6-4-13(19)5-7-14/h2-9,15H,10-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZUOZLDXOPWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 4-bromoaniline with an isocyanate derivative. The reaction conditions often include:
- Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: In some cases, catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
- Continuous flow reactors for better control over reaction conditions.
- Purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets within biological systems. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea: Contains a fluorine atom in place of bromine.
1-(4-Methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea: Has a methyl group instead of bromine.
Uniqueness
1-(4-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom may also affect the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Biological Activity
1-(4-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A bromophenyl group
- A pyrrolidinone moiety
- A urea functional group
These components contribute to its biological activity by allowing interactions with various molecular targets within biological systems.
The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of specific enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antibacterial properties : It may inhibit the growth of certain bacterial strains.
- Anti-inflammatory effects : The compound could modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
Biological Activity Data
Research has indicated the following biological activities associated with this compound:
Case Studies
Several studies have explored the biological activity of similar compounds, providing insight into the potential efficacy of this compound:
- Study on Antibacterial Activity : A study demonstrated that derivatives with similar structural features showed significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis.
- Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory potential of structurally related compounds through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific combination of functional groups. A comparison with similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Contains piperazine and triazole rings | Different activity profile |
| Bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol | Contains triazole moiety | Potentially different pharmacological effects |
Q & A
Basic: What are the common synthetic routes for preparing 1-(4-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidin-5-one ring via cyclization of precursors such as γ-ketoesters or amines under acidic or basic conditions . Subsequent steps include:
- Urea linkage formation: Reacting 4-bromophenyl isocyanate with the pyrrolidinone intermediate under anhydrous conditions (e.g., dry THF or DCM) at 0–25°C to avoid side reactions.
- Substituent introduction: The 4-methylphenyl group is introduced via alkylation or nucleophilic substitution, requiring inert atmospheres (N₂/Ar) and catalysts like palladium for cross-coupling .
Critical conditions: - Temperature control: Excess heat can lead to ring-opening or urea hydrolysis.
- Solvent purity: Moisture-sensitive steps require rigorously dried solvents.
- Purification: Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structure of this urea derivative?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: Identifies urea C=O stretch (~1640–1680 cm⁻¹) and pyrrolidinone carbonyl (~1720 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirms molecular weight (calculated for C₁₈H₁₈BrN₃O₂: ~392.06 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolves absolute stereochemistry and hydrogen-bonding networks in the solid state .
Advanced: How does the substitution pattern on the phenyl rings influence the compound’s biological activity, particularly in enzyme inhibition?
Methodological Answer:
- 4-Bromophenyl moiety: Enhances lipophilicity, improving membrane permeability. Bromine’s electron-withdrawing effect may stabilize interactions with enzyme active sites (e.g., halogen bonding with phospholipase D1) .
- 4-Methylphenyl group: Increases steric bulk, potentially reducing off-target binding. Methyl’s electron-donating effect modulates electron density in the pyrrolidinone ring, affecting π-π stacking with aromatic residues in enzymes .
Experimental design for SAR studies: - Synthesize analogs with halogens (Cl, F) or methyl groups at varying positions.
- Test inhibitory activity against target enzymes (e.g., kinase or protease assays) and correlate with computational docking results .
Advanced: What strategies can resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize assay conditions: Control variables such as pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Validate target engagement: Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target occupancy) .
- Replicate under controlled environments: Collaborate with independent labs to confirm activity.
- Analyze impurities: LC-MS or HPLC traces (≥95% purity) ensure observed effects are not due to byproducts .
Advanced: How can computational methods guide the optimization of synthetic routes for this compound?
Methodological Answer:
- Retrosynthetic analysis: Tools like Synthia™ or AiZynthFinder propose routes prioritizing atom economy and step efficiency .
- DFT calculations: Predict intermediates’ stability and transition-state energies for key steps (e.g., cyclization or urea formation) .
- Machine learning (ML): Train models on reaction databases to optimize solvent/catalyst combinations (e.g., predicting Pd-catalyzed coupling yields) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
